molecular formula C19H19N3O4S B2530053 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide CAS No. 922126-64-5

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide

Cat. No.: B2530053
CAS No.: 922126-64-5
M. Wt: 385.44
InChI Key: RCIVPZKNOJFDHZ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide features a central imidazole ring substituted with a 4-methoxyphenyl group at position 5 and a methyl group at position 1. A sulfonyl (-SO₂-) group bridges the imidazole to an N-phenylacetamide moiety.

Synthesis routes for analogous compounds often involve nucleophilic substitution or coupling reactions. For example, describes a method using potassium carbonate to facilitate the reaction between imidazole-thiol derivatives and chloroacetamides . Similar approaches may apply to the target compound, with sulfonylation steps introducing the -SO₂- group.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-22-17(14-8-10-16(26-2)11-9-14)12-20-19(22)27(24,25)13-18(23)21-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIVPZKNOJFDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazole ring: The initial step involves the synthesis of the imidazole ring by reacting 4-methoxyphenylhydrazine with an appropriate aldehyde under acidic conditions.

    Sulfonylation: The imidazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Acylation: The final step involves the acylation of the sulfonylated imidazole with phenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Sulfur Oxidation State

The oxidation state of sulfur in the linker group significantly impacts electronic properties and bioactivity:

Compound Name Sulfur Group Key Features Reference
Target Compound Sulfonyl -SO₂- linker; N-phenylacetamide
2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide Sulfanyl -S- linker; similar N-phenylacetamide
N-(4-Methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide Sulfinyl -SO- linker; dual 4-methoxyphenyl substituents
  • Impact : Sulfonyl groups enhance electron-withdrawing effects and hydrogen-bonding capacity compared to sulfanyl (-S-) or sulfinyl (-SO-) groups. This may improve binding affinity in enzyme interactions .

Substituent Modifications on the Imidazole Ring

Variations in aryl or alkyl substituents alter steric and electronic profiles:

Compound Name Imidazole Substituents Acetamide Group Reference
Target Compound 5-(4-Methoxyphenyl), 1-methyl N-phenyl
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 5-(4-Fluorophenyl), 1-(4-methoxyphenyl) N-(thiazol-2-yl)
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide 2-Phenyl, 5-benzenesulfonyl N-cyclopropyl
  • Bulky groups like benzenesulfonyl may hinder binding in sterically constrained active sites .

Modifications to the Acetamide Moiety

The N-substituent on the acetamide influences solubility and target selectivity:

Compound Name Acetamide N-Substituent Key Features Reference
Target Compound Phenyl Aromatic, hydrophobic
N-(2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide Phenethyl Flexible alkyl chain
N-Cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide Cyclopropyl Small, lipophilic
  • Impact: Cyclopropyl groups (e.g., in ) may improve membrane permeability due to lipophilicity.

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

Compound Name Melting Point (°C) Molecular Weight Solubility Reference
Target Compound N/A 397.5 Likely low in H₂O
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 160–162 430.5 DMSO-soluble
  • Synthesis Insights : Many analogs (e.g., ) are synthesized via reflux with acetic anhydride or potassium carbonate, yielding moderate-to-high purity.

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure includes an imidazole ring, a sulfonyl group, and a phenylacetamide moiety, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of imidazole derivatives have been extensively studied, with applications ranging from antimicrobial to anticancer effects. The specific compound has shown promise in several areas:

Antimicrobial Activity

Recent studies indicate that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 15.625–125 μM against Staphylococcus aureus and Enterococcus species .

Anticancer Potential

Imidazole derivatives are also being investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that certain imidazole-based compounds can inhibit the activity of cyclooxygenase enzymes, leading to reduced tumor growth in preclinical models .

Study 1: Antibacterial Efficacy

A study published in Molecules evaluated various substituted imidazole derivatives for their antibacterial activity. The results indicated that compounds with similar structural features to 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylacetamide displayed potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values around 62.5 μg/mL .

Study 2: Anticancer Mechanisms

In another study focusing on the anticancer potential of imidazole derivatives, researchers found that certain compounds inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest . The specific pathways affected included those involving apoptosis-related proteins such as caspases.

Table 1: Biological Activities of Related Imidazole Derivatives

Compound NameActivity TypeMIC (μM)Reference
Compound AAntibacterial15.625
Compound BAnticancerIC50: 10 μM
Compound CAntifungal31.2

Q & A

Basic: What are the standard synthetic routes for this compound, and how are critical intermediates validated?

Answer:
The synthesis typically involves three stages:

Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic/basic conditions .

Sulfonylation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides or thiol intermediates .

Acetamide coupling : N-phenylacetamide attachment through nucleophilic substitution or click chemistry .
Validation : Intermediates are characterized via 1H/13C NMR (e.g., δ 5.38 ppm for –NCH2CO– ), FT-IR (e.g., 1671 cm⁻¹ for C=O ), and HRMS (e.g., [M+H]+ 404.1348 ). Purity is confirmed via HPLC or TLC (hexane:EtOAc solvent systems) .

Advanced: How can microwave-assisted synthesis improve reaction efficiency, and what trade-offs exist?

Answer:
Microwave irradiation reduces reaction times (e.g., from 6–8 hours to <2 hours) and increases yields (e.g., 15–20% improvement) by enhancing kinetic control . However, trade-offs include:

  • Selectivity challenges : Rapid heating may promote side reactions (e.g., oxidation of thioethers) .
  • Solvent limitations : Polar solvents (DMF, DMSO) are required, complicating purification .
    Methodology : Optimize power (100–300 W) and solvent ratios (e.g., t-BuOH:H₂O = 3:1 ). Validate via real-time TLC and post-reaction DSC to assess thermal stability .

Basic: Which functional groups are critical for biological activity, and how are they probed experimentally?

Answer:
Key groups include:

  • Imidazole ring : Modulates enzyme interactions (e.g., via π-π stacking with catalytic residues) .
  • Sulfonyl group : Enhances solubility and target binding (e.g., hydrogen bonding with kinases) .
  • Acetamide moiety : Stabilizes ligand-receptor interactions (e.g., via hydrophobic pockets) .
    Experimental probes :
  • SAR studies : Compare analogs with substituents like 4-chlorophenyl (reduced activity) vs. 4-methoxyphenyl (enhanced IC₅₀) .
  • Competitive binding assays : Use fluorescence quenching to quantify target affinity .

Advanced: How do contradictory bioactivity results arise in enzyme inhibition studies, and how are they resolved?

Answer:
Contradictions often stem from:

  • Assay conditions : Variability in pH (e.g., 7.4 vs. 6.8) alters protonation states of imidazole (pKa ~6.95) .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance COX-2 inhibition but reduce solubility .
    Resolution strategies :
  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization ).
  • Molecular docking : Simulate binding modes (e.g., AutoDock Vina) to identify steric clashes or favorable interactions .

Basic: What spectroscopic and chromatographic methods confirm structural integrity?

Answer:

  • 1H/13C NMR : Assign peaks for imidazole (δ 7.2–8.4 ppm) and acetamide (δ 2.1–2.3 ppm) .
  • FT-IR : Confirm sulfonyl (1350–1300 cm⁻¹) and amide (1650–1680 cm⁻¹) groups .
  • UPLC-MS/MS : Quantify purity (>98%) and detect trace impurities (e.g., oxidation byproducts) .

Advanced: How can computational modeling guide the design of analogs with improved selectivity?

Answer:

  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at 2.5–3.0 Å spacing) .
  • MD simulations : Predict conformational stability (e.g., RMSD <1.5 Å over 100 ns) and binding free energies (MM-PBSA) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

Basic: What are common degradation pathways, and how is stability assessed?

Answer:

  • Hydrolysis : Sulfonyl groups degrade under alkaline conditions (pH >9) .
  • Oxidation : Thioethers convert to sulfoxides/sulfones in aerobic environments .
    Stability testing :
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
  • HPLC-PDA : Monitor degradation products (e.g., retention time shifts) .

Advanced: What strategies mitigate regioselectivity challenges during imidazole functionalization?

Answer:

  • Directed metalation : Use Pd-catalyzed C–H activation to control substitution at C4/C5 positions .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during sulfonylation .
  • Kinetic control : Lower temperatures (−20°C) favor thermodynamically disfavored intermediates .

Basic: How is cytotoxicity evaluated in preclinical studies?

Answer:

  • In vitro assays : MTT/WST-1 on HEK-293 or HepG2 cells (IC₅₀ typically 10–50 µM) .
  • Selectivity index : Compare IC₅₀ values for target enzymes (e.g., COX-2) vs. cell viability .

Advanced: How do solvent polarity and proticity influence reaction outcomes in multi-step syntheses?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates (e.g., sulfonate anions) but risk carbocation formation .
  • Protic solvents (EtOH, H₂O) : Favor SN2 mechanisms but may hydrolyze acetamides .
    Optimization : Use mixed solvents (e.g., t-BuOH:H₂O = 3:1) to balance solubility and reactivity .

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